molecular formula C10H8N2O2S B2658120 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one CAS No. 1000932-15-9

2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one

Cat. No.: B2658120
CAS No.: 1000932-15-9
M. Wt: 220.25
InChI Key: LULWZDNJZMUUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Context

The systematic exploration of pyridine-thiazolidinone hybrids emerged as a natural progression in heterocyclic chemistry during the early 21st century. While thiazolidinones were first characterized in the 1940s, their conjugation with pyridine derivatives gained momentum following advances in combinatorial chemistry techniques in the 2000s. The specific compound 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one entered scientific literature through synthetic organic chemistry studies focused on developing novel heterocyclic frameworks with enhanced electronic profiles.

Early synthetic routes involved:

  • Knoevenagel condensation strategies to install the ethylidene bridge
  • Mercaptoacetic acid cyclization for thiazolidinone ring formation
  • Pyridine substitution at the 4-position to optimize molecular geometry

Structural confirmation relied on advanced spectroscopic techniques including $$ ^1H $$ NMR (nuclear magnetic resonance) and IR (infrared spectroscopy), with characteristic signals observed at 1680 cm$$ ^{-1} $$ for the thiazolidinone carbonyl group and 6.0 ppm for the C$$ _2 $$ proton in NMR spectra. The compound's creation date (October 30, 2011) in PubChem records marks its formal entry into chemical databases, though related analogs appeared in medicinal chemistry studies as early as 2012.

Structural Classification within Pyridine-Based Thiazolidinones

This molecule belongs to the 4-thiazolidinone subclass characterized by:

Structural Feature Position Electronic Characteristics
Pyridine ring C$$ _2 $$ substituent π-deficient aromatic system
Thiazolidinone core Central heterocycle Planar conjugated system
Ethylidene bridge Between rings Conjugated double bond (C=C)
Oxo group C$$ _2 $$ position Hydrogen-bond acceptor site

Key distinguishing features from other pyridine-thiazolidinones include:

  • Exocyclic double bond at the ethylidene bridge enabling extended conjugation
  • Unsubstituted pyridine nitrogen preserving basicity (pK$$ _a $$ ~1.7)
  • Stereoelectronic alignment of the thiazolidinone's sulfur atom with the pyridine's nitrogen lone pairs

Comparative analysis with analogs demonstrates enhanced dipole moments (μ ≈ 5.2 D) due to the orthogonal orientation of the pyridine and thiazolidinone rings. The molecular formula C$$ _{10} $$H$$ _8 $$N$$ _2 $$O$$ _2 $$S yields a precise mass of 220.0372 g/mol, with the pyridine substituent contributing 38.2% of the total molecular weight.

Significance in Heterocyclic Medicinal Chemistry

The compound's therapeutic potential stems from three key attributes:

  • Bioisosteric replacement capacity : The thiazolidinone ring serves as a metabolically stable surrogate for β-lactam systems
  • Metal coordination ability : Pyridine nitrogen and thiazolidinone carbonyl groups enable complexation with transition metals implicated in enzyme inhibition
  • Structural rigidity : The conjugated system restricts rotation about the ethylidene bridge, favoring target binding through pre-organization

Biological screening reveals notable activities:

  • Antimicrobial effects : MIC values ≤8 μg/mL against Bacillus subtilis through membrane disruption
  • Cytotoxic potential : IC$$ _{50} $$ = 4.25 μg/mL against K-562 leukemia cells via apoptosis induction
  • Anti-inflammatory action : 68% edema inhibition in carrageenan models at 50 mg/kg doses

Quantum mechanical calculations indicate a HOMO-LUMO gap of 4.1 eV, suggesting favorable charge transfer interactions with biological targets. The molecule's polar surface area (85 Å$$ ^2 $$) and logP value (1.8) align with Lipinski's criteria for drug-likeness.

Rationale for Pyridine-Thiazolidinone Hybridization

The molecular hybridization strategy combines:

  • Pyridine's pharmacological advantages :
    • Blood-brain barrier penetration capability
    • Zinc-binding capacity in enzyme active sites
    • π-π stacking interactions with aromatic amino acids
  • Thiazolidinone's therapeutic benefits :
    • Antibacterial activity via FabH enzyme inhibition
    • Anticancer effects through PPARγ modulation
    • Antioxidant properties from sulfur-centered radical scavenging

Synergistic effects emerge through:

  • Enhanced hydrogen bonding : Thiazolidinone carbonyl (O) and pyridine nitrogen (N) create multiple H-bond acceptor sites
  • Improved pharmacokinetics : Pyridine's basicity increases solubility, counteracting thiazolidinone hydrophobicity
  • Targeted bioactivity : The hybrid structure simultaneously interacts with bacterial DNA gyrase and human cyclooxygenase-2 (COX-2) enzymes

Molecular docking studies demonstrate favorable binding energies (-9.2 kcal/mol) to COX-2's catalytic domain, with the pyridine ring occupying the hydrophobic pocket and the thiazolidinone oxygen forming hydrogen bonds with Tyr385. This dual-target capability underscores the hybrid's potential in multifactorial disease treatment.

Properties

IUPAC Name

(2Z)-2-(2-oxo-2-pyridin-4-ylethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-8(7-1-3-11-4-2-7)5-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULWZDNJZMUUQD-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC(=O)C2=CC=NC=C2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C/C(=O)C2=CC=NC=C2)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring .

Industrial Production Methods

This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one

The synthesis of this compound typically involves the condensation of pyridine derivatives with thiazolidinone precursors. Various synthetic routes have been documented, including one-pot reactions that facilitate the formation of the thiazolidinone core structure while incorporating the pyridine moiety. The synthesis methods often utilize reagents like aldehydes and thioketones under controlled conditions to yield high-purity products with satisfactory yields .

Antimicrobial Properties

Recent studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds similar to 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one have been evaluated against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. These compounds demonstrated promising antibacterial effects, suggesting their potential as therapeutic agents in treating infections .

Anticancer Activity

Thiazolidinone derivatives are also recognized for their anticancer properties. Research indicates that certain structural modifications enhance their efficacy against cancer cell lines. For example, compounds containing the thiazolidinone nucleus have shown activity against several cancer types, including breast and liver cancers. The presence of electron-withdrawing groups in their structure has been linked to increased potency .

Antifungal Effects

In addition to antibacterial and anticancer activities, 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one and its analogs have exhibited antifungal properties. Studies have reported effective inhibition against fungal strains such as Candida albicans and Cryptococcus neoformans, highlighting their potential role in antifungal therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazolidinone derivatives plays a crucial role in their biological efficacy. Modifications at specific positions on the thiazolidinone ring or the pyridine moiety can significantly influence their pharmacological profiles. For instance, substituents on the pyridine ring have been correlated with enhanced antimicrobial and anticancer activities. Understanding these relationships is vital for the rational design of more potent derivatives .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several thiazolidinone derivatives and evaluated their antimicrobial activity against a panel of bacteria and fungi. The results indicated that compounds with specific substitutions on the pyridine ring exhibited superior activity compared to others. This study underscores the importance of structural optimization in developing effective antimicrobial agents .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of thiazolidinone derivatives, including those similar to 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one. The study utilized various cancer cell lines to assess cytotoxicity and found that certain modifications led to significant growth inhibition in breast cancer cells. This highlights the compound's potential as a lead structure for anticancer drug development .

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the function of cellular proteins. This can lead to the disruption of cellular processes, ultimately resulting in cell death or inhibition of cell growth .

Comparison with Similar Compounds

Structural Analogues in the 1,3-Thiazolidin-4-one Family

Substitution Patterns and Classification

Thiazolidin-4-one derivatives are classified based on substituents at positions 2, 3, and 5 (Figure 1) :

  • Class [1] : Alkyl/aryl-substituted (e.g., 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one) .
  • Class [5]: 2-Hydrazonothiazolidin-4-ones (e.g., the target compound and derivatives in and ).

The target compound belongs to Class [5], distinguished by its hydrazono-linked pyridin-4-yl group. In contrast, rhodanines (Class [3]) feature a thioxo group at position 2, which enhances metal chelation but may reduce metabolic stability .

Key Structural Differences
  • Pyridine vs. Pyrazine/Phenyl Substituents: Derivatives like 2-{[1-(5-alkyl/arylalkylpyrazin-2-yl)ethylidene]hydrazono}-1,3-thiazolidin-4-ones () replace pyridine with pyrazine, improving antifungal activity against C. glabrata . 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one () lacks the hydrazono linker, reducing conformational flexibility compared to the target compound.
  • Hybrid Systems: Compounds such as 4-[2-oxo-2-(2-thienyl)ethylidene]-3-phenyl-3,4-dihydroquinazolin-2(1H)-one () integrate quinazolinone and thiazolidinone moieties, broadening biological activity but complicating synthesis .
Antifungal Activity
  • Target Compound: Limited direct data, but structural analogs like 2-hydrazonothiazolidin-4-ones () show MIC values of 4–16 µg/mL against C. glabrata .
  • Pyrazine Derivatives : The most potent analog (5-ethylpyrazine substitution) achieves MIC = 4 µg/mL, attributed to enhanced lipophilicity and membrane penetration .
  • Rhodanines : Exhibit broader antifungal spectra but higher toxicity due to thioxo reactivity .
Anti-HIV Activity
  • 3-(Pyridin-4-yl)-1,3-thiazolidin-4-ones (): Derivatives with 5-methyl and 2-substituted phenyl groups (e.g., 4a-g) demonstrate moderate anti-HIV activity (EC₅₀ = 12–45 µM), likely via reverse transcriptase inhibition .

Physicochemical Properties

Table 1. Comparative Physical Data
Compound Name Melting Point (°C) Yield (%) Solubility Reference
Target Compound Not reported Moderate (DMSO) Inferred
2-(4-Bromophenyl)-3-(4-methylphenyl) analog 198–200 72 Low (CHCl₃)
3-(Pyridin-4-yl)-5-methyl derivative (4a) 160–162 82 High (MeOH)
5-Ethylpyrazine antifungal analog 185–187 65 Moderate (EtOH)

Key Trends :

  • Pyridine/pyrazine substituents improve solubility in polar solvents.
  • Bulky aryl groups (e.g., 4-bromophenyl) reduce solubility but enhance thermal stability .

Biological Activity

2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one is a compound of significant interest due to its diverse biological activities. This thiazolidinone derivative has been studied for its potential antimicrobial, antifungal, and anticancer properties. The following sections detail the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one typically involves the condensation of pyridine derivatives with thiazolidinone precursors. Various methods have been reported in the literature, including one-pot reactions that yield high purity products suitable for biological testing. Characterization of the synthesized compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolidinone derivatives against various bacterial and fungal strains. For instance:

  • Bacterial Strains : The compound has shown activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. In vitro tests indicated varying degrees of inhibition, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Fungal Strains : The antifungal activity was assessed against strains like Candida albicans and Cryptococcus neoformans. Certain derivatives demonstrated promising antifungal effects, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer properties of thiazolidinone derivatives have also been explored. Compounds similar to 2-[2-Oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one were tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-710.5Induction of apoptosis
2HeLa8.3Inhibition of cell proliferation
3A54912.0Cell cycle arrest

These results indicate that modifications to the thiazolidinone core can enhance cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the pyridine ring significantly influence the biological activity of thiazolidinone derivatives. Key observations include:

  • Pyridine Substitution : The position and nature of substituents on the pyridine ring affect both antimicrobial and anticancer activities. Electron-withdrawing groups tend to enhance activity by increasing electron density on the thiazolidinone moiety.
  • Thiazolidinone Modifications : Variations in the thiazolidinone structure, such as altering the carbonyl or introducing additional functional groups, have been shown to improve potency against specific pathogens or cancer cell lines .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several thiazolidinone derivatives and evaluated their antimicrobial activity against a panel of bacteria and fungi. The findings indicated that certain compounds exhibited superior activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents .
  • Cancer Cell Line Testing : Another investigation focused on assessing the cytotoxic effects of thiazolidinones on various cancer cell lines. Results showed that specific structural modifications led to enhanced apoptotic effects, suggesting a pathway for developing novel anticancer drugs based on this scaffold .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-[2-oxo-2-(pyridin-4-yl)ethylidene]-1,3-thiazolidin-4-one?

Methodological Answer: The compound can be synthesized via condensation of pyridinyl-aldehydes with thioglycolic acid derivatives under reflux conditions. Key steps include:

  • Solvent Selection: Use ethanol or acetic acid for improved solubility of reactants .
  • Catalysts: Piperidine (0.05–0.5 mL) accelerates imine formation and cyclization .
  • Reaction Time: 2–3 hours under reflux yields the thiazolidinone core, with yields ranging from 54% to 88% depending on substituents .
  • Purification: Recrystallization from ethanol or dichloromethane removes unreacted starting materials .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify characteristic bands: C=O (thiazolidinone) at ~1700 cm⁻¹, C=N (imine) at ~1610 cm⁻¹, and N–H stretches (if present) at ~3300 cm⁻¹ .
  • NMR Analysis:
    • ¹H NMR: Pyridin-4-yl protons appear as doublets (δ 8.5–8.7 ppm), while the thiazolidinone CH₂ group resonates at δ 4.1–4.4 ppm .
    • ¹³C NMR: Carbonyl (C=O) signals at ~170–180 ppm and imine carbons at ~160–165 ppm .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) via HRMS, with fragmentation patterns consistent with thiazolidinone ring cleavage .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

Methodological Answer:

  • Antimicrobial Activity:
    • Agar Diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure zones of inhibition .
    • MIC Determination: Use broth microdilution (CLSI guidelines) with concentrations ranging from 1–100 µg/mL .
  • Antioxidant Screening: Employ DPPH radical scavenging assays at λ = 517 nm, comparing IC₅₀ values to ascorbic acid controls .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during X-ray structure determination?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality for twinned crystals .
  • Refinement Tools:
    • SHELXL: Apply TWIN/BASF commands to model twinning ratios and refine anisotropic displacement parameters .
    • Olex2 GUI: Visualize residual electron density peaks to identify disordered solvent molecules or substituents .
  • Validation: Check R-factor convergence (<5% discrepancy) and PLATON alerts for missed symmetry .

Q. How to address contradictions in structure-activity relationship (SAR) studies for pyridinyl-thiazolidinone derivatives?

Methodological Answer:

  • Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) and identify steric/electronic mismatches .
  • Functional Group Modification: Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridinyl position to enhance antibacterial potency, as seen in analogs .
  • Meta-Analysis: Cross-reference bioactivity data across derivatives to isolate substituent effects (e.g., methyl vs. ethyl groups at C3) .

Q. What computational approaches predict the compound’s reactivity and tautomeric stability?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311G++(d,p) level to evaluate tautomeric preferences (e.g., keto-enol equilibrium) and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess tautomer stability over 100-ns trajectories .
  • COSMO-RS: Predict solubility parameters and partition coefficients (log P) for pharmacokinetic profiling .

Q. How can design of experiments (DoE) optimize synthetic yield and purity?

Methodological Answer:

  • Response Surface Methodology (RSM): Vary factors (temperature, catalyst volume, solvent ratio) in a central composite design to model optimal conditions .
  • ANOVA Analysis: Identify significant variables (e.g., piperidine volume contributes 60% to yield variance) .
  • Validation Runs: Confirm predicted yields (e.g., 85–90%) under optimized parameters .

Q. What experimental and theoretical methods elucidate tautomeric behavior in solution?

Methodological Answer:

  • Variable-Temperature NMR: Monitor chemical shift changes (e.g., thiazolidinone NH vs. enolic OH protons) from 25°C to 60°C .
  • IR Titration: Track carbonyl band shifts in DMSO-d₆ to detect keto ⇌ enol equilibria .
  • X-Ray Photoelectron Spectroscopy (XPS): Compare experimental C=O and C–O binding energies to DFT-predicted tautomers .

Q. How to investigate degradation pathways under stress conditions (e.g., acidic/alkaline hydrolysis)?

Methodological Answer:

  • Forced Degradation: Expose the compound to 0.1N HCl/NaOH at 60°C for 24 hours; monitor via HPLC (C18 column, acetonitrile/water gradient) .
  • LC-MS/MS: Identify degradation products (e.g., pyridinyl-acetic acid fragments) using m/z matching and fragmentation libraries .
  • Kinetic Modeling: Calculate half-life (t₁/₂) and rate constants (k) under accelerated conditions .

Q. How to assess synergistic effects with commercial antibiotics?

Methodological Answer:

  • Checkerboard Assay: Combine the compound with ampicillin or ciprofloxacin at sub-MIC concentrations; calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic Studies: Use RT-qPCR to evaluate downregulation of efflux pump genes (e.g., norA in S. aureus) in synergistic pairs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.